molecular formula C12H12N2O2S B1491536 3-Cyclopropyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098035-94-8

3-Cyclopropyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B1491536
CAS RN: 2098035-94-8
M. Wt: 248.3 g/mol
InChI Key: LILLXEDWLOHMQZ-UHFFFAOYSA-N
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Description

“3-Cyclopropyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a compound that belongs to a class of organic compounds known as thiophene derivatives . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to synthesize aminothiophene derivatives .

Scientific Research Applications

Synthesis and Chemical Reactions

Tetrahydropyrimidine-2,4-dione derivatives have been extensively studied for their synthesis methods, including cyclization reactions and functionalization processes. These compounds serve as key intermediates in the synthesis of a wide variety of heterocyclic compounds due to their reactive sites, which allow for further chemical modifications. For instance, compounds related to the query have been synthesized through cyclization of carbonyl compounds and have undergone reactions with electrophiles to create derivatives with potential biological activities (Mekuskiene & Vainilavicius, 2006).

Biological Activities and Applications

Derivatives of tetrahydropyrimidine-2,4-dione have shown a variety of biological activities, making them of interest in medicinal chemistry for drug discovery. Some derivatives have been explored for their potential as antimicrobial agents, showing activity against a range of bacterial and fungal strains. This highlights the compound's potential utility in developing new antimicrobial therapies (Vlasov et al., 2015).

Material Science and Supramolecular Chemistry

In materials science, derivatives of tetrahydropyrimidine-2,4-dione have been used in the design and synthesis of novel organic materials, including organic solar cells. These compounds can offer desirable electronic properties, such as high electron mobility and thermal stability, making them suitable candidates for use in optoelectronic devices (Gupta et al., 2017).

Theoretical Studies

Theoretical and computational studies have also been conducted on tetrahydropyrimidine-2,4-dione derivatives to explore their molecular structures, vibrational spectra, and electronic properties. Such studies are crucial for understanding the fundamental properties of these compounds, which can inform their practical applications, including their nonlinear optical properties and potential in supramolecular assemblies (Al-Abdullah et al., 2014).

Future Directions

Thiophene-based analogs, such as “3-Cyclopropyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione”, have been the subject of increasing interest among scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mechanism of Action

properties

IUPAC Name

3-cyclopropyl-6-(thiophen-3-ylmethyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c15-11-6-9(5-8-3-4-17-7-8)13-12(16)14(11)10-1-2-10/h3-4,6-7,10H,1-2,5H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILLXEDWLOHMQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C=C(NC2=O)CC3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclopropyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
3-Cyclopropyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 3
3-Cyclopropyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
3-Cyclopropyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 5
3-Cyclopropyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 6
3-Cyclopropyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

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